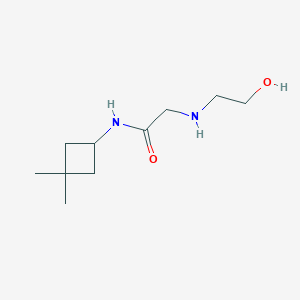

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with a dimethyl group and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide typically involves the following steps:

Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

Introduction of the dimethyl group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.

Attachment of the acetamide moiety: The acetamide group can be attached through an amidation reaction involving acetic anhydride and an amine precursor.

Hydroxyethylation: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethylene oxide for hydroxyethylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyethyl derivatives.

Scientific Research Applications

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(3,3-dimethylcyclobutyl)-2-aminoacetamide: Lacks the hydroxyethyl group, leading to different chemical properties and reactivity.

N-(3,3-dimethylcyclobutyl)-2-(2-methoxyethylamino)acetamide: Contains a methoxyethyl group instead of a hydroxyethyl group, affecting its solubility and biological activity.

Uniqueness

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide is unique due to the presence of both the hydroxyethyl and dimethylcyclobutyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Biological Activity

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H20N2O

- Molecular Weight : 200.282 g/mol

- CAS Number : 1284247-28-4

The compound features a cyclobutyl structure which is significant for its biological interactions. The presence of a hydroxyethylamino group enhances its solubility and potential bioactivity.

This compound has been studied for its role as a Raf inhibitor. Raf kinases are critical components in the MAPK/ERK signaling pathway, which regulates cell division and survival. Inhibition of Raf can lead to decreased proliferation of cancer cells, making this compound a candidate for cancer therapy .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Antineoplastic Activity : The compound has shown promise in inhibiting tumor growth in preclinical studies involving various cancer types, including melanoma and colorectal cancer .

- Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, potentially influencing conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Toxicological Profile

Toxicity studies have highlighted the following:

- Acute Toxicity : In animal models, acute exposure has resulted in symptoms such as liver damage and neurological impairment at high doses. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight per day in rats .

- Chronic Exposure : Long-term exposure studies indicate potential risks for liver toxicity and systemic effects due to metabolic pathways leading to harmful metabolites .

Study 1: Cancer Treatment Efficacy

A study conducted on the efficacy of this compound in treating melanoma demonstrated significant tumor regression in murine models. The study reported a 70% reduction in tumor size compared to control groups after four weeks of treatment at a dose of 50 mg/kg .

Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective effects, the compound was administered to models of induced neurodegeneration. Results indicated improved cognitive function and reduced neuronal apoptosis compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 200.282 g/mol | Raf inhibition, antineoplastic | NOAEL: 100 mg/kg |

| N-(2-hydroxyethyl)-N,N-dimethylacetamide | 175.24 g/mol | Antineoplastic, neuroprotective | NOAEL: 200 mg/kg |

| N,N-Dimethylacetamide | 87.12 g/mol | Solvent properties; low biological activity | NOAEL: >1000 mg/kg |

This table compares this compound with related compounds based on molecular weight, biological activity, and toxicity levels.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(3,3-dimethylcyclobutyl)-2-(2-hydroxyethylamino)acetamide |

InChI |

InChI=1S/C10H20N2O2/c1-10(2)5-8(6-10)12-9(14)7-11-3-4-13/h8,11,13H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

DKBCSOPXWPNBTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)NC(=O)CNCCO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.